Benzoic acid, 4-(3-thienyl)-, ethyl ester

Description

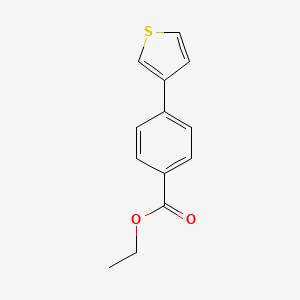

Benzoic acid, 4-(3-thienyl)-, ethyl ester is an aromatic ester derivative of benzoic acid featuring a 3-thienyl substituent at the 4-position of the benzene ring and an ethyl ester group. The thienyl moiety introduces sulfur into the structure, enhancing its aromaticity and electronic properties compared to oxygen-containing heterocycles like furan.

Properties

CAS No. |

172035-83-5 |

|---|---|

Molecular Formula |

C13H12O2S |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

ethyl 4-thiophen-3-ylbenzoate |

InChI |

InChI=1S/C13H12O2S/c1-2-15-13(14)11-5-3-10(4-6-11)12-7-8-16-9-12/h3-9H,2H2,1H3 |

InChI Key |

FYYXOKARDMXXBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CSC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Benzoic acid, 4-(3-thienyl)-, ethyl ester is used in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in biological studies to investigate the effects of thienyl-containing molecules on biological systems.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 4-(3-thienyl)-, ethyl ester exerts its effects involves its interaction with molecular targets and pathways. The thienyl group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

The following table and analysis compare the structural, physical, and functional properties of benzoic acid, 4-(3-thienyl)-, ethyl ester with analogous compounds.

Data Table of Key Compounds

Structural and Functional Analysis

Heterocyclic Substituents: Thienyl vs. Furan

- Thienyl Substituent (Target Compound) : The 3-thienyl group enhances aromatic stability due to sulfur's electron-rich nature, making the compound more resistant to electrophilic substitution compared to furan derivatives. This property is advantageous in drug design, where metabolic stability is critical .

- Furanyl Substituent (CAS 19247-87-1) : The 5-formyl-2-furanyl group introduces a reactive aldehyde functional group, enabling further chemical modifications (e.g., Schiff base formation). However, the furan ring's lower aromaticity reduces stability under acidic or oxidative conditions .

Amino vs. Ester Functional Groups

- Ethyl 4-(butylamino)benzoate: The butylamino group increases basicity and solubility in polar solvents, distinguishing it from the nonpolar thienyl-substituted ester. This compound is utilized as an intermediate in synthesizing Benzonatate, an antitussive agent .

- Simple Benzoic Acid Ethyl Ester : Lacking substituents, this ester is highly volatile and contributes to fruity aromas in kiwifruit and other food products. Its insolubility in water at neutral pH allows easy separation via liquid-liquid extraction .

Electron-Withdrawing Groups

- Trifluoromethanesulfonyloxy Substituent (CAS 125261-30-5) : The sulfonate group acts as a superior leaving group, facilitating nucleophilic substitution reactions. This property is exploited in synthesizing complex organic molecules, particularly in medicinal chemistry .

Pharmaceutical Relevance

- The thienyl-substituted ester's enhanced aromatic stability and lipophilicity make it a candidate for drug delivery systems, particularly in central nervous system-targeting agents .

- Amino-substituted derivatives (e.g., ethyl 4-(butylamino)benzoate) are pivotal in synthesizing cough suppressants and local anesthetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.